molecular formula C13H12F3NO B8811312 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile

Cat. No. B8811312
M. Wt: 255.23 g/mol
InChI Key: WGJNVBPSVRIGFA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C13H12F3NO and its molecular weight is 255.23 g/mol. The purity is usually 95%.
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properties

Product Name

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)18-11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

WGJNVBPSVRIGFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To sodium hydride (600 mg, 15 mmol) in anhydrous THF (5 mL) at 0° C., was added dropwise 2-(4-(trifluoromethoxy)phenyl)acetonitrile (1006 mg, 5 mmol) and then the reaction mixture was stirred for 5 mins, followed by dibromobutane (1075 mg, 5 mmol) dropwise. The reaction mixture was heated to reflux for 16 h, then cooled to 0° C., quenched with MeOH (1 mL), diluted with EtOAC (50 mL) and washed with brine (3×50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to give 1-(4-(trifluoromethoxy)phenyl)cyclopentanecarbonitrile as a yellow oil (905 mg, 71%) (1H NMR (400 MHz, CDCl3) 7.50 (dd, J=2.1, 6.7 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 2.53-2.49 (m, 2H), 2.10-1.97 (m, 6H)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1006 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1075 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To sodium hydride (600 mg, 15 mmol) in anhydrous THF (5 mL) at 0° C., was added dropwise 2-(4-(trifluoromethoxy)phenyl)acetonitrile (1006 mg, 5 mmol) and then the reaction mixture was stirred for 5 mins, followed by dibromobutane (1075 mg, 5 mmol) dropwise. The reaction mixture was heated to reflux for 16 h, then cooled to 0° C., quenched with MeOH (1 mL), diluted with EtOAC (50 mL) and washed with brine (3×50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to give 1-(4-(trifluoromethoxy)phenyl)cyclopentanecarbonitrile as a yellow oil (905 mg, 71%) (1H NMR (400 MHz, CDCl3) 7.50 (dd, J=2.1, 6.7 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 2.53-2.49 (m, 2H), 2.10-1.97 (m, 6H)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1006 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1075 mg
Type
reactant
Reaction Step Two

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